Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC18439087
Molecular Formula: C12H10BrFN2O2
Molecular Weight: 313.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10BrFN2O2 |
|---|---|
| Molecular Weight | 313.12 g/mol |
| IUPAC Name | ethyl 5-bromo-1-(4-fluorophenyl)pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C12H10BrFN2O2/c1-2-18-12(17)10-7-11(13)16(15-10)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3 |
| Standard InChI Key | JFPGOJHTPZRKHJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NN(C(=C1)Br)C2=CC=C(C=C2)F |
Introduction
Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family. It features a five-membered ring containing two nitrogen atoms, with a bromo substituent at the 5-position, a 4-fluorophenyl group at the 1-position, and an ethyl ester group at the 3-position of the pyrazole ring. The molecular formula of this compound is not explicitly provided in the search results, but it is known to have a molar mass of approximately 313.12 g/mol.
Synthesis and Chemical Reactions
The synthesis of Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves several key steps, although specific methods are not detailed in the provided sources. Generally, pyrazole derivatives can be synthesized through condensation reactions or cyclization processes involving appropriate precursors.
Synthesis Steps for Similar Compounds
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Starting Materials: Typically involve hydrazine derivatives and appropriate carbonyl compounds.
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Cyclization: Formation of the pyrazole ring through condensation reactions.
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Substitution: Introduction of bromo and fluorophenyl groups through various substitution reactions.
Biological Activities and Applications
Pyrazole derivatives, including Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, are known for their diverse biological activities. These compounds can exhibit anti-inflammatory and antimicrobial properties, making them valuable in pharmaceutical research.
Biological Activities Table
| Activity | Description |
|---|---|
| Anti-inflammatory | Potential to inhibit enzymes involved in inflammatory pathways |
| Antimicrobial | Exhibits properties that can inhibit microbial growth |
| Pharmacokinetic Properties | Influenced by bromo and ethyl groups, affecting absorption, distribution, metabolism, and excretion |
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